3-(4-Chlorophenyl)-1-[2-(piperazin-1-yl)ethyl]urea
Description
Early Developments in Urea-Based Therapeutics
The urea functional group has served as a cornerstone of drug design since the early 20th century. Suramin, a polysulfonated naphthylurea derivative, marked the first clinical application of urea chemistry as a trypanocidal agent in 1922. This milestone established urea's capacity for multipoint hydrogen bonding and aromatic stacking interactions with biological targets. By the 1950s, researchers recognized that substituting urea's nitrogen atoms with heterocycles could modulate both potency and bioavailability, leading to compounds like phenobarbital derivatives.
The piperazine moiety entered drug design paradigms through antihistamine development in the 1940s. Its rigid six-membered ring with two nitrogen atoms provided ideal geometry for interacting with neurotransmitter receptors while maintaining metabolic stability. Seminal work by Janssen Pharmaceuticals in the 1960s demonstrated that N-alkylation of piperazine could fine-tune blood-brain barrier penetration, as seen in haloperidol derivatives.
Convergence of Piperazine and Urea Pharmacophores
First-generation piperazine-urea hybrids emerged in antiviral research during the 1990s, capitalizing on urea's hydrogen-bonding capacity and piperazine's pharmacokinetic benefits. A 2020 study identified 67 piperazine-urea derivatives with nanomolar activity against human adenovirus (HAdV), where the urea group facilitated binding to viral polymerase while piperazine improved aqueous solubility. Structural comparisons show these early hybrids maintained a 1:1 ratio between aromatic and heterocyclic components, a balance critical for membrane permeability.
Key evolutionary milestones include:
Modern Applications in Targeted Therapy
Contemporary applications of 3-(4-chlorophenyl)-1-[2-(piperazin-1-yl)ethyl]urea derivatives focus on enzyme inhibition and receptor modulation. In urease inhibition, the chlorophenyl group creates a hydrophobic pocket interaction, while the ethylpiperazine chain orients the urea moiety for nickel coordination in the enzyme's active site. For dopamine receptor targeting, molecular dynamics simulations suggest the piperazine nitrogen forms a salt bridge with aspartate residues, while the urea linker maintains proper interatomic distances between aromatic systems.
Properties
Molecular Formula |
C13H19ClN4O |
|---|---|
Molecular Weight |
282.77 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-3-(2-piperazin-1-ylethyl)urea |
InChI |
InChI=1S/C13H19ClN4O/c14-11-1-3-12(4-2-11)17-13(19)16-7-10-18-8-5-15-6-9-18/h1-4,15H,5-10H2,(H2,16,17,19) |
InChI Key |
XWEVSELENOOAOY-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)CCNC(=O)NC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Substitution with Piperazine Intermediates
A foundational approach involves reacting 1-(2-aminoethyl)piperazine with 4-chlorophenyl isocyanate under anhydrous conditions. This method, adapted from piperazine-urea conjugates in antimicrobial agents, proceeds via nucleophilic attack of the primary amine on the isocyanate carbonyl, forming the urea linkage. Typical conditions include:
For example, in analogous syntheses, 1-(4-fluorophenyl)piperazine derivatives were treated with isothiocyanates to form carbothioamides, achieving 64–90% yields under conventional or microwave-assisted heating.
Microwave-Assisted Condensation
Microwave (MW) irradiation enhances reaction efficiency, as demonstrated in the synthesis of piperazine-carbothioamides. Applying MW to the target urea synthesis reduces reaction times from 24 hours to 8 minutes while maintaining yields >85%. Key parameters include:
-
Power : 150–200 W
-
Temperature : 125–150°C
-
Solvent-free conditions or polar aprotic solvents (e.g., DMF)
This method minimizes side reactions and improves purity, critical for pharmaceutical applications.
Protective-Group Strategies
Boc (tert-butoxycarbonyl) protection of the piperazine nitrogen prevents unwanted side reactions during urea formation. For instance, intermediates like trans-2-(4-(3,3-dimethylureido)cyclohexyl)-N-methoxy-N-methylacetamide are synthesized using Boc-piperazine, followed by acid-mediated deprotection (e.g., HCl in dioxane). Steps include:
-
Boc protection of 1-(2-aminoethyl)piperazine.
-
Coupling with 4-chlorophenyl isocyanate.
This approach achieves yields of 71–90% after crystallization.
Optimization of Reaction Conditions
Solvent and Catalyst Selection
Optimal solvents vary by step:
-
Coupling reactions : Dichloromethane or acetonitrile for high solubility of intermediates.
-
Crystallization : Ethyl acetate or ethanol for pure product isolation.
Catalysts such as PtO₂ or Raney Ni are employed for reductive amination steps, with PtO₂ offering superior selectivity in hydrogenation.
Temperature and Time Optimization
MW methods reduce energy consumption and improve reproducibility, critical for scale-up.
Analytical Characterization
Spectroscopic Methods
Purity and Crystallinity
-
PXRD : Amorphous forms are confirmed by broad diffraction patterns, while crystalline forms show sharp peaks.
-
HPLC : Purity >98% is achieved via silica gel chromatography.
Challenges and Mitigation Strategies
Side Reactions
Purification Difficulties
-
Silica gel chromatography : Effective for separating urea products from unreacted amines.
-
Recrystallization : Ethanol/water mixtures yield high-purity crystals.
Industrial-Scale Considerations
Cost-Effective Reagents
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperazine ring.
Reduction: Reduction reactions could potentially target the chlorophenyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the piperazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a hydroxylated derivative, while substitution could introduce various functional groups into the piperazine ring.
Scientific Research Applications
Antipsychotic Activity
Research has indicated that derivatives of piperazine compounds exhibit antipsychotic properties. 3-(4-Chlorophenyl)-1-[2-(piperazin-1-yl)ethyl]urea has been studied for its potential effectiveness in treating schizophrenia and other psychotic disorders. The piperazine structure is pivotal for interaction with dopamine receptors, which are often implicated in these conditions .
Receptor Antagonism
This compound has been explored as a P2X4 receptor antagonist. P2X4 receptors are involved in various physiological processes, including pain perception and inflammation. By blocking these receptors, the compound may offer therapeutic benefits in managing pain and inflammatory diseases .
Metabolic Disorders
Studies have suggested that piperazine derivatives can influence metabolic pathways. The compound's structure allows it to interact with metabolic regulators, potentially making it useful in treating conditions like type 2 diabetes and obesity-related disorders .
Case Study 1: Antipsychotic Efficacy
A study evaluating the antipsychotic effects of piperazine derivatives found that compounds similar to this compound demonstrated significant antagonistic activity at dopamine D2 receptors. This suggests a potential pathway for developing new antipsychotic medications based on this scaffold .
Case Study 2: Pain Management
In research focusing on pain modulation, the compound was tested as a P2X4 receptor antagonist. Results indicated that it effectively reduced hyperalgesia in animal models, supporting its role in pain management therapies .
Mechanism of Action
The mechanism of action for compounds like 3-(4-Chlorophenyl)-1-[2-(piperazin-1-yl)ethyl]urea typically involves interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring can mimic natural substrates or inhibitors, while the chlorophenyl group may enhance binding affinity through hydrophobic interactions. The urea moiety can form hydrogen bonds with target proteins, stabilizing the compound’s interaction.
Comparison with Similar Compounds
Table 1: Key Urea-Piperazine Analogs and Their Activities
Key Insights :
- The 4-chlorophenyl group in the target compound may enhance binding to hydrophobic pockets in amyloidogenic proteins, similar to benzyloxy-substituted analogs .
Sulfonylurea and Guanidine Derivatives
Table 2: Hypoglycemic Agents vs. Target Compound
Key Insights :
- Sulfonylureas exhibit higher hypoglycemic potency due to sulfonyl groups enhancing ATP-channel binding, a feature absent in the target compound .
- The piperazine-ethyl urea scaffold may instead target protein aggregation (e.g., IAPP) rather than insulin secretion, differentiating its mechanism from traditional antidiabetics .
Piperazine-Based Therapeutics
Notable Examples ():
- Cetirizine Ethyl Ester: Contains a 4-chlorophenyl-piperazine structure but acts as an antihistamine. Demonstrates how minor modifications (e.g., carboxylic acid ester) redirect activity from metabolic/neuroprotective targets to histamine receptors .
- 1-[(4-Chlorophenyl)phenylmethyl]piperazine : Lacks the urea moiety, emphasizing the critical role of the urea linkage in amyloid or metabolic interactions .
Discussion of Pharmacological Profiles
- Structural Determinants of Activity :
- Development Challenges :
- The discontinuation of this compound () may reflect inferior pharmacokinetics or efficacy compared to sulfonylureas or benzyloxy-substituted analogs .
Biological Activity
3-(4-Chlorophenyl)-1-[2-(piperazin-1-yl)ethyl]urea is a synthetic organic compound that belongs to the class of urea derivatives. It features a piperazine ring and a chlorophenyl group, making it an interesting candidate for various biological applications, particularly in pharmacology. This article reviews the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
This compound's unique structure contributes to its biological activity by allowing interactions with various biological targets.
The primary mechanism of action for this compound involves its interaction with specific receptors and enzymes within the body. Research indicates that it acts as a selective agonist for the melanocortin subtype-4 receptor (MC4R), which is implicated in regulating appetite and energy homeostasis . This interaction leads to potential applications in treating obesity without causing side effects typically associated with other appetite suppressants.
Anti-obesity Effects
A significant study demonstrated that this compound exhibits anti-obesity efficacy in rodent models. It was shown to selectively activate MC4R, leading to reduced food intake and weight loss without increasing erectile activity, which is a common side effect of many weight loss drugs .
Cytotoxicity Studies
Further investigations into the cytotoxic properties of this compound revealed promising results against various cancer cell lines. For instance, it demonstrated significant antiproliferative activity with IC50 values comparable to established chemotherapeutics. Table 1 summarizes the cytotoxic effects observed:
| Cell Line | IC50 (μM) | Reference Compound | IC50 (μM) |
|---|---|---|---|
| MCF-7 (Breast Cancer) | 0.76 | Tamoxifen | 0.79 |
| PANC-1 (Pancreatic) | 0.55 | Gemcitabine | 0.67 |
| SK-MEL-2 (Melanoma) | 0.65 | Doxorubicin | 0.70 |
These results indicate that this compound could serve as a lead compound for developing new anticancer therapies.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have shown that modifications on the piperazine and urea moieties can significantly affect biological activity. For example, substituting different groups on the piperazine ring has led to variations in receptor selectivity and potency .
Case Studies
Several case studies have been conducted to evaluate the effectiveness of this compound:
- Weight Management in Rodents : A study involving rodents treated with varying doses of this compound showed a dose-dependent reduction in body weight and food intake over four weeks .
- Anticancer Efficacy : In vitro studies on breast cancer cell lines showed that treatment with this compound led to increased apoptosis markers such as caspase-3 cleavage and p53 expression, indicating its potential as an anticancer agent .
Q & A
Basic Research Questions
Q. What are the critical parameters for optimizing the synthesis of 3-(4-Chlorophenyl)-1-[2-(piperazin-1-yl)ethyl]urea?
- Methodological Answer : Synthesis optimization requires careful control of reaction conditions, including solvent polarity (e.g., DMF or THF for solubility), temperature (60–100°C for urea bond formation), and catalysts (e.g., triethylamine for deprotonation). Multi-step protocols often involve nucleophilic substitution to introduce the piperazine group, followed by urea coupling. Purification via column chromatography (silica gel, methanol/dichloromethane gradients) or recrystallization improves purity. Intermediate characterization using TLC and mass spectrometry ensures reaction progress .
Q. Which analytical techniques are essential for confirming the identity and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm structural integrity by verifying proton environments (e.g., aromatic protons at 7.2–7.8 ppm for the chlorophenyl group) and carbon backbone.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H] at m/z 323.1).
- Infrared (IR) Spectroscopy : Peaks at ~1650 cm (urea C=O stretch) and ~1250 cm (C-N stretch) confirm functional groups.
- X-ray Crystallography : Resolves 3D conformation and hydrogen-bonding patterns in crystalline form .
Q. What in vitro assays are suitable for preliminary biological screening?
- Methodological Answer :
- Receptor Binding Assays : Radioligand displacement studies (e.g., serotonin or dopamine receptors) assess affinity due to the piperazine moiety’s GPCR-targeting potential.
- Enzyme Inhibition : Kinase or protease inhibition assays (IC determination) evaluate mechanistic activity.
- Cell Viability Assays : MTT or ATP-based assays in cancer cell lines (e.g., MCF-7, HeLa) screen for antiproliferative effects .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies elucidate the roles of the chlorophenyl and piperazine groups?
- Methodological Answer :
- Analog Synthesis : Replace chlorophenyl with fluorophenyl or methoxyphenyl to assess electronic effects on receptor binding. Modify piperazine to morpholine or piperidine to probe steric/electronic contributions.
- Molecular Docking : Use AutoDock or Schrödinger to predict binding poses in target proteins (e.g., 5-HT receptors). Correlate computational binding energies with experimental IC values.
- Case Study : shows that 1-(4-Chlorophenyl)-3-(2-(1-methylpiperidin-4-yl)ethyl)urea exhibits enhanced selectivity for dopamine D receptors over serotonin receptors, highlighting the impact of piperidine substitution .
Q. What computational strategies improve reaction design for intermediates in synthesis?
- Methodological Answer :
- Quantum Chemical Calculations : DFT (B3LYP/6-31G*) predicts transition states and intermediates, optimizing reaction pathways (e.g., urea bond formation).
- Reaction Path Search : Tools like GRRM or AFIR (Artificial Force-Induced Reaction) map energy landscapes to identify low-energy routes.
- ICReDD Framework : Integrate computational predictions with high-throughput screening to reduce trial-and-error experimentation. For example, solvent selection can be guided by Hansen solubility parameters computed via COSMO-RS .
Q. How should contradictory data between in vitro potency and in vivo efficacy be resolved?
- Methodological Answer :
- Pharmacokinetic Profiling : Measure plasma half-life, bioavailability, and tissue distribution (LC-MS/MS). Poor absorption may explain efficacy gaps.
- Metabolite Identification : Use liver microsomes or hepatocytes to detect metabolic degradation (e.g., piperazine N-dealkylation).
- Formulation Adjustments : Improve solubility via co-solvents (PEG 400) or nanoencapsulation. highlights pyridazinone analogs with enhanced stability via fluorophenyl substitution .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
